

# Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sofosbuvir impurity D*

Cat. No.: *B1150400*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical characterization of **Sofosbuvir impurity D**, a critical process-related impurity in the synthesis of the direct-acting antiviral agent Sofosbuvir. Understanding the nature of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

## Chemical Identity and Structure

**Sofosbuvir impurity D** is a diastereomer of Sofosbuvir, differing in the stereochemical configuration at the phosphorus atom. This subtle structural variance can significantly impact the molecule's biological activity and physicochemical properties.

Table 1: Chemical and Physical Properties of **Sofosbuvir Impurity D**

| Property          | Value                                                                                                                                                                      | Source                                 |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| IUPAC Name        | propan-2-yl (2S)-2-<br>[[[(2S,3S,4S,5S)-5-(2,4-<br>dioxopyrimidin-1-yl)-4-fluoro-3-<br>hydroxy-4-methyloxolan-2-<br>yl]methoxy-<br>phenoxyphosphoryl]amino]pro-<br>panoate | --INVALID-LINK--                       |
| Molecular Formula | C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P                                                                                                           | --INVALID-LINK--, --INVALID-<br>LINK-- |
| Molecular Weight  | 529.45 g/mol                                                                                                                                                               | --INVALID-LINK--, --INVALID-<br>LINK-- |
| CAS Number        | 2743427-31-6 (Note: Some<br>sources cite as N/A)                                                                                                                           | --INVALID-LINK--                       |

The structural relationship between Sofosbuvir and its Impurity D is depicted below. The key difference lies in the spatial arrangement of the substituents around the chiral phosphorus center.



[Click to download full resolution via product page](#)

Caption: Stereochemical relationship between Sofosbuvir and Impurity D.

## Formation Pathway

**Sofosbuvir impurity D** is a process-related impurity, meaning it is primarily formed during the synthesis of Sofosbuvir. The critical step leading to the formation of this diastereomer is the phosphoramidation of the nucleoside intermediate. This reaction creates a new stereocenter at

the phosphorus atom. Without precise stereochemical control, a mixture of diastereomers (Sofosbuvir and Impurity D) can be produced.



[Click to download full resolution via product page](#)

Caption: General formation pathway of Sofosbuvir and Impurity D.

Achieving high diastereoselectivity in favor of the desired Sp-isomer (Sofosbuvir) is a key challenge in the manufacturing process and often involves the use of specific coupling agents, solvents, and temperature control.

## Experimental Protocols for Characterization

Detailed experimental protocols for the synthesis and isolation of **Sofosbuvir impurity D** are often proprietary. However, the characterization of this impurity relies on standard analytical techniques employed in the pharmaceutical industry. The following outlines the typical methodologies used.

## High-Performance Liquid Chromatography (HPLC) for Purity and Separation

A stability-indicating reverse-phase HPLC method is essential for separating Sofosbuvir from its impurities, including Impurity D.

Table 2: Typical HPLC Method Parameters

| Parameter          | Typical Conditions                                                                                                                                              |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column             | C18 (e.g., 4.6 x 250 mm, 5 µm)                                                                                                                                  |
| Mobile Phase       | A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. |
| Flow Rate          | 1.0 mL/min                                                                                                                                                      |
| Detection          | UV at 260 nm                                                                                                                                                    |
| Column Temperature | Ambient or controlled (e.g., 30 °C)                                                                                                                             |
| Injection Volume   | 10 µL                                                                                                                                                           |

#### Experimental Workflow for HPLC Analysis:



[Click to download full resolution via product page](#)

Caption: Workflow for HPLC analysis of Sofosbuvir and its impurities.

## Spectroscopic Characterization

The definitive structural elucidation of **Sofosbuvir impurity D** is achieved through a combination of spectroscopic techniques. While specific spectral data for Impurity D is not publicly available in detail, a Certificate of Analysis from a supplier would typically include the following.[1]

Table 3: Spectroscopic Data for Structural Confirmation

| Technique                  | Information Provided                                                                                                                                                                                             |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR           | Provides information on the number and types of protons, their chemical environment, and connectivity. Key signals would be compared to those of Sofosbuvir to identify stereochemical differences.              |
| $^{13}\text{C}$ NMR        | Shows the number and types of carbon atoms in the molecule.                                                                                                                                                      |
| $^{31}\text{P}$ NMR        | Crucial for confirming the stereochemistry at the phosphorus center, as the chemical shift will differ between the Sp and Rp diastereomers.                                                                      |
| $^{19}\text{F}$ NMR        | Confirms the presence and environment of the fluorine atom.                                                                                                                                                      |
| Mass Spectrometry (MS)     | Determines the molecular weight and provides fragmentation patterns that help confirm the overall structure. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups in the molecule.                                                                                                                                                |

Note: The acquisition of this data requires sophisticated instrumentation and specialized expertise in spectral interpretation. The specific parameters for each experiment (e.g., solvent, instrument frequency) would be detailed in the Certificate of Analysis.

## Conclusion

**Sofosbuvir impurity D** is a critical process-related impurity that must be carefully monitored and controlled during the manufacturing of Sofosbuvir. Its identity as a diastereomer of the active pharmaceutical ingredient highlights the importance of stereoselective synthesis and robust analytical methods for ensuring drug quality. This guide provides a foundational understanding of the chemical structure, formation, and characterization of **Sofosbuvir impurity D** for professionals in the pharmaceutical sciences.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- To cite this document: BenchChem. [Unveiling the Structure of Sofosbuvir Impurity D: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150400#chemical-structure-of-sofosbuvir-impurity-d]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)